molecular formula C8H13ClN2O3 B2572941 3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole CAS No. 2137762-37-7

3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole

Cat. No.: B2572941
CAS No.: 2137762-37-7
M. Wt: 220.65
InChI Key: OLNXTHHYEHDOSP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a diethoxymethyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl methyl ether with diethoxymethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of reduced heterocycles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in inert solvents such as ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thioethers, and alkoxy derivatives.

    Oxidation Reactions: Products include oxides and other oxidized forms of the compound.

    Reduction Reactions: Products include reduced oxadiazole derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxadiazole ring can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the diethoxymethyl group, leading to different reactivity and applications.

    5-(Diethoxymethyl)-1,2,4-oxadiazole:

    3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole: Contains a methyl group instead of a diethoxymethyl group, resulting in different properties.

Uniqueness

3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole is unique due to the presence of both chloromethyl and diethoxymethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its dual functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O3/c1-3-12-8(13-4-2)7-10-6(5-9)11-14-7/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNXTHHYEHDOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC(=NO1)CCl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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